1-(2-fluorobenzyl)-1H-indole-2,3-dione
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Description
Synthesis Analysis
Synthesis of 1-(2-fluorobenzyl)-1H-indole-2,3-dione derivatives involves several chemical pathways, including photo-induced molecular transformations and one-pot synthesis methods. For example, 2,3-Dihydro-1H-benz[f]indole-4,9-diones can be formed in one step by regioselective photoaddition of 2-amino-1,4-naphthoquinone with various electron-rich alkenes. This process suggests a probable pathway involving air oxidation of intermediary hydroquinones (Kobayashi, Takeuchi, Seko, & Suginome, 1991). Additionally, a simple and efficient one-pot synthesis has been described, allowing for the convenient preparation of 2-fluoroalkyl substituted indole derivatives (Wang & Ma, 2015).
Scientific Research Applications
The mechanism of action of this compound is not fully understood, but it is believed to act as an inhibitor of specific enzymes and proteins involved in the development and progression of various diseases. This compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurological disorders.
- Anticancer Activity
- Application : A new series of 1-(2-fluorobenzyl)piperazine triazoles have been synthesized and evaluated for anticancer activity .
- Method : The molecular structures of all the compounds were established by employing 1H NMR, 13C NMR and mass spectral analysis . In vitro anticancer activity was evaluated using MTT assay against MCF7 breast cancer cell line .
- Results : Compounds bearing 4-fluorophenyl and 2-fluorophenyl pendant from triazole substituent phenyl ring exhibited the highest anticancer efficacy with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively .
- Anticancer Activity
- Application : A new series of 1-(2-fluorobenzyl)piperazine triazoles have been synthesized and evaluated for anticancer activity .
- Method : The molecular structures of all the compounds were established by employing 1H NMR, 13C NMR and mass spectral analysis . In vitro anticancer activity was evaluated using MTT assay against MCF7 breast cancer cell line .
- Results : Compounds bearing 4-fluorophenyl and 2-fluorophenyl pendant from triazole substituent phenyl ring exhibited the highest anticancer efficacy with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOKHJZWPDLNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366829 |
Source
|
Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
CAS RN |
346640-52-6 |
Source
|
Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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